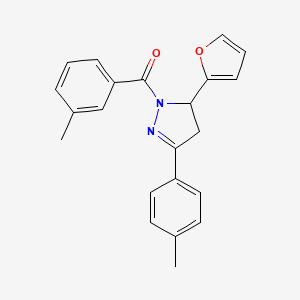

![molecular formula C20H12N2O4S B6576645 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione CAS No. 440120-90-1](/img/structure/B6576645.png)

3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione” is a complex organic molecule. It contains a benzothiadiazine core, which is a type of heterocyclic compound . The molecule also contains a benzo[f]chromen-2-yl group, which is a type of coumarin . Coumarins and their derivatives have attracted considerable attention in recent years for their versatile properties in chemistry and pharmacology .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. The absorption and emission spectra and dipole moments of similar compounds have been studied in solvents of different polarities at room temperature . DFT and TDDFT theoretical analysis of dipole moment in the vacuum and with solvent, solvent accessible surface (SAS) and molecular electrostatic potential (MEP) are also performed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the compound likely has a high molecular weight, given its complex structure . The compound’s absorption and emission spectra and dipole moments have been studied in solvents of different polarities at room temperature .Applications De Recherche Scientifique

3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione has been studied extensively in the past few decades due to its interesting properties and potential applications in science. It has been used in the synthesis of several important compounds, such as pyridines, thiazoles, and polycyclic aromatic hydrocarbons. It has also been used as an intermediate in the synthesis of several pharmaceuticals and agrochemicals. Additionally, this compound has been studied for its potential use in the synthesis of organic dyes and other materials.

Mécanisme D'action

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have been described as small molecular weight fxiia inhibitors . FXIIa is a serine protease in the intrinsic pathway of the coagulation cascade, playing a crucial role in thrombosis and inflammation.

Mode of Action

Coumarin derivatives are known to interact with their targets, such as fxiia, and inhibit their activity

Biochemical Pathways

The compound, being a coumarin derivative, is likely to affect the coagulation cascade by inhibiting FXIIa . This inhibition can prevent the conversion of FXI to FXIa, thereby affecting the downstream effects of thrombin generation and fibrin clot formation. Additionally, coumarin derivatives have been found to regulate diverse cellular pathways useful for some anticancer treatments .

Result of Action

Given its potential role as an fxiia inhibitor, it could potentially prevent thrombosis and inflammation . Additionally, coumarin derivatives have shown significant anti-inflammatory action and some ability to regulate diverse cellular pathways useful for some anticancer treatments .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has a wide range of potential applications in science, making it a useful tool for researchers. One limitation of this compound is that it is not very stable, and can rapidly degrade when exposed to light or air. Additionally, this compound can be toxic if ingested in large amounts.

Orientations Futures

There is still much to be learned about 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione. Future research should focus on further understanding the biochemical and physiological effects of this compound, as well as its potential applications in medicine and other fields. Additionally, more research should be done to better understand the mechanism of action of this compound and its potential toxicity. Finally, further research should be done to explore the potential of this compound as a therapeutic agent for a variety of diseases and conditions.

Méthodes De Synthèse

3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione can be synthesized through a variety of methods. The most common method is the condensation reaction of 3-hydroxybenzoic acid with 2-amino-1,3-thiazole-4-carboxylic acid in the presence of acetic acid. This reaction is typically carried out in an inert atmosphere at temperatures of around 100 °C for several hours. Another method involves the reaction of 3-hydroxybenzoic acid and 2-amino-1,3-thiazole-4-carboxylic acid in the presence of pyridine and acetic anhydride. This reaction is also typically carried out in an inert atmosphere at temperatures of around 100 °C for several hours.

Propriétés

IUPAC Name |

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4S/c23-20-15(19-21-16-7-3-4-8-18(16)27(24,25)22-19)11-14-13-6-2-1-5-12(13)9-10-17(14)26-20/h1-11H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKPCFYPGWEMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NS(=O)(=O)C5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-nitro-5-[(4-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B6576562.png)

![propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B6576565.png)

![8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6576566.png)

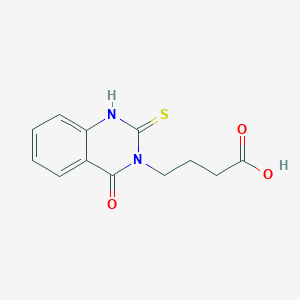

![N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6576575.png)

![6-(4-fluorophenyl)-3-(2-methylphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6576596.png)

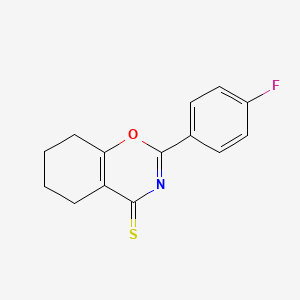

![3-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6576613.png)

![6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6576616.png)

![2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6576634.png)

![2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B6576639.png)

![5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6576653.png)

![6-amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6576659.png)